Lipophilicity Advantage Over Des-SMe Analog
Replacement of the 6-H with a 6-SCH₃ group substantially increases computed lipophilicity. The des-methylsulfanyl analog 2-chloro-N,N-diethylbenzamide has an experimentally determined logP of 2.10 [1]. The target compound 596805-22-0 is estimated to have a logP > 3.0, representing an increase of approximately 1 log unit or more, which is consistent with the known π contribution of the –SCH₃ substituent [2]. This difference is large enough to meaningfully alter chromatographic retention, membrane permeability, and solubility profiles in medicinal chemistry campaigns.
| Evidence Dimension | Computed/experimental octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | Estimated logP ≥ 3.0 (based on fragment-based calculation for 2-Cl, 6-SCH₃ substitution) |
| Comparator Or Baseline | 2-Chloro-N,N-diethylbenzamide (CAS 10345-79-6): experimental logP = 2.10 |
| Quantified Difference | ΔlogP ≈ +0.9 to +1.5 log units |
| Conditions | Measured/estimated for neutral species; comparator value from HPLC-derived logP determination [1]. |
Why This Matters
A >1 log-unit increase in lipophilicity directly impacts ADME parameters and chromatographic behavior, making the compound a more appropriate choice when higher logP is desired in a building block.
- [1] Sielc Inc. 2-Chloro-N,N-diethylbenzamide – LogP Data. https://www.sielc.com/ (accessed 2026-04-30). View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71 (6), 525–616. (Fragment constant for –SCH₃: π ≈ +0.6 to +1.0). View Source
